6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide
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Overview
Description
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the pyridine ring, along with a sulfonamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with N-methylprop-2-yn-1-amine under reflux conditions in a mixture of tetrahydrofuran (THF) and ethanol (EtOH). The reaction mixture is then subjected to flash column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the Sandmeyer reaction, to form imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used in oxidative formylation reactions.
Substitution: Isoamyl nitrite and copper(II) chloride in dry acetonitrile are used in the Sandmeyer reaction.
Major Products Formed
Oxidation: Formamides are the major products formed from oxidative formylation.
Substitution: Imidazo[1,2-a]pyridine derivatives are the major products formed from substitution reactions.
Scientific Research Applications
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species can induce oxidative stress and damage to cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core and are known for their wide range of biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are structurally similar to pyridine derivatives.
Uniqueness
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-cyano-N-methyl-N-prop-2-ynylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-3-6-13(2)16(14,15)10-5-4-9(7-11)12-8-10/h1,4-5,8H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPKOYLHVVABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)C1=CN=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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